[(2-Pyrrolidin-1-ylethyl)thio]acetic acid hydrochloride

Medicinal Chemistry Organic Synthesis Building Blocks

[(2-Pyrrolidin-1-ylethyl)thio]acetic acid hydrochloride is a pyrrolidine-based thioether carboxylic acid hydrochloride salt with the molecular formula C₈H₁₆ClNO₂S and a molecular weight of approximately 225.74 g/mol. This compound is the hydrochloride salt form of the free acid (CAS 915924-49-1; C₈H₁₅NO₂S; MW ~189.28 g/mol) and is classified as a building block for medicinal chemistry and organic synthesis.

Molecular Formula C8H16ClNO2S
Molecular Weight 225.74
CAS No. 1185299-63-1
Cat. No. B3088436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2-Pyrrolidin-1-ylethyl)thio]acetic acid hydrochloride
CAS1185299-63-1
Molecular FormulaC8H16ClNO2S
Molecular Weight225.74
Structural Identifiers
SMILESC1CCN(C1)CCSCC(=O)O.Cl
InChIInChI=1S/C8H15NO2S.ClH/c10-8(11)7-12-6-5-9-3-1-2-4-9;/h1-7H2,(H,10,11);1H
InChIKeyIUUVSSFRBJFLGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(2-Pyrrolidin-1-ylethyl)thio]acetic acid hydrochloride (CAS 1185299-63-1) – Properties and Comparators for Procurement


[(2-Pyrrolidin-1-ylethyl)thio]acetic acid hydrochloride is a pyrrolidine-based thioether carboxylic acid hydrochloride salt with the molecular formula C₈H₁₆ClNO₂S and a molecular weight of approximately 225.74 g/mol . This compound is the hydrochloride salt form of the free acid (CAS 915924-49-1; C₈H₁₅NO₂S; MW ~189.28 g/mol) and is classified as a building block for medicinal chemistry and organic synthesis . Critical comparators for procurement decisions include the free acid form, piperidine-based analogs, and thioether versus oxygen-ether structural variations.

Why [(2-Pyrrolidin-1-ylethyl)thio]acetic acid hydrochloride Cannot Be Replaced by In-Class Alternatives Without Verification


Although this compound belongs to the aminoalkylthioacetic acid class, substitution with the free acid, piperidine analogs, or oxygen-ether variants can alter physicochemical properties, solubility profiles, and reaction compatibility in ways that may compromise downstream synthetic outcomes. The hydrochloride salt provides distinct aqueous solubility and handling advantages over the free acid, while the pyrrolidine ring confers different steric and electronic properties compared to piperidine or morpholine analogs . The thioether linkage further differentiates this compound from oxygen-containing ether analogs in terms of oxidative stability and coordination chemistry . Without direct comparative data, generic substitution cannot be assumed to yield equivalent performance in a given research or synthetic application.

[(2-Pyrrolidin-1-ylethyl)thio]acetic acid hydrochloride – Quantitative Differentiation Evidence


Molecular Weight Differential vs. Free Acid Form – Implications for Gravimetric Dispensing and Stoichiometry

The hydrochloride salt (MW 225.74 g/mol) exhibits a 19.3% increase in molecular weight relative to the free acid (MW 189.28 g/mol) due to the HCl component . This differential must be accounted for in molar calculations for stoichiometric reactions and gravimetric dispensing protocols.

Medicinal Chemistry Organic Synthesis Building Blocks

Aqueous Solubility and Handling – Salt Form vs. Free Acid Differentiation

The hydrochloride salt form of [(2-Pyrrolidin-1-ylethyl)thio]acetic acid is reported to exhibit enhanced aqueous solubility compared to the free acid . This property is inherent to hydrochloride salts of carboxylic acids due to improved ionization in aqueous media.

Formulation Biochemical Assays Aqueous Chemistry

Structural Differentiation – Pyrrolidine vs. Piperidine Ring Steric and Electronic Effects

The pyrrolidine ring (5-membered) in the target compound differs from the piperidine ring (6-membered) found in analogs such as [(2-Oxo-2-piperidin-1-ylethyl)thio]acetic acid (CAS 436087-13-7) . This ring size difference alters the conformational flexibility, nitrogen basicity, and steric profile of the amino group.

Medicinal Chemistry Structure-Activity Relationships Ligand Design

Thioether vs. Oxygen-Ether Linkage – Oxidative Stability and Coordination Chemistry Implications

The thioether (-S-) linkage in the target compound differs fundamentally from oxygen-ether (-O-) analogs in terms of oxidative susceptibility and metal coordination properties . Thioethers are oxidizable to sulfoxides and sulfones under mild oxidative conditions, whereas oxygen ethers are relatively inert to oxidation but more susceptible to acid-catalyzed cleavage.

Organometallic Chemistry Oxidation Chemistry Ligand Synthesis

[(2-Pyrrolidin-1-ylethyl)thio]acetic acid hydrochloride – Evidence-Based Application Scenarios


Aqueous-Phase Biological Assays and Biochemical Studies

The hydrochloride salt form offers enhanced aqueous solubility compared to the free acid, making it suitable for biological assays requiring dissolution in aqueous buffers or cell culture media . The thioether moiety also provides a site for potential metabolic oxidation studies or metal coordination experiments.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

This compound serves as a building block for SAR exploration where the 5-membered pyrrolidine ring confers distinct conformational constraints and basicity relative to 6-membered piperidine analogs . The thioether linkage introduces a sulfur atom that can participate in hydrogen bonding, metal coordination, or metabolic oxidation pathways, providing differentiated pharmacological properties compared to oxygen-ether analogs.

Organic Synthesis – Preparation of Sulfur-Containing Derivatives and Intermediates

The compound is used as a reagent and building block in organic synthesis for preparing various derivatives and intermediates . The carboxylic acid functionality enables amide bond formation, esterification, and other standard transformations, while the thioether group can be oxidized to sulfoxides or sulfones, providing access to a range of sulfur-containing compounds.

Ligand Design for Organometallic and Coordination Chemistry

The thioether sulfur atom in this compound can serve as a soft donor ligand for transition metals, offering coordination chemistry applications distinct from oxygen-ether or amine-only analogs . The pyrrolidine nitrogen provides an additional potential coordination site, enabling the design of bidentate or multidentate ligand frameworks.

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